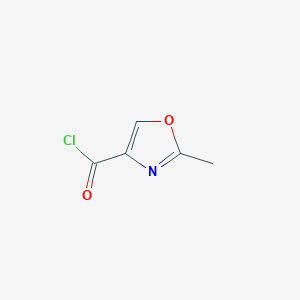

2-Methyl-1,3-oxazole-4-carbonyl chloride

Description

Significance of the 1,3-Oxazole Moiety in Organic Synthesis

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. thepharmajournal.comwikipedia.org This structural unit is a cornerstone in organic chemistry and drug discovery for several reasons. thepharmajournal.com

Oxazole (B20620) scaffolds are integral to numerous biologically active molecules, including those with analgesic, anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.com Their presence in complex natural products like hennoxazole A and the phorboxazoles has spurred significant interest in developing synthetic methods to construct and modify the oxazole ring. nih.gov The versatility of the oxazole ring allows for substitutions at the C2, C4, and C5 positions, enabling the fine-tuning of a molecule's biological activity and physical properties. thepharmajournal.com Furthermore, 1,3-oxazole moieties are found in depsipeptides, often resulting from the oxidative cyclodehydration of serine and threonine residues, highlighting their relevance in medicinal chemistry and the design of peptidomimetics. nih.gov

The development of synthetic strategies for creating substituted oxazoles is an active area of research, with methods ranging from classic cyclodehydration reactions to modern metal-catalyzed cross-couplings. nih.govresearchgate.net This continuous innovation underscores the enduring importance of the oxazole moiety as a versatile building block in the synthesis of functional organic compounds. thepharmajournal.comresearchgate.net

Role of Carbonyl Chlorides as Reactive Intermediates in Chemical Transformations

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of organic compounds featuring a -C(=O)Cl functional group. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. fiveable.me This substitution has a profound effect on the chemical reactivity of the carbonyl group.

The presence of the highly electronegative chlorine atom makes the carbonyl carbon exceptionally electrophilic. organicchemistrytutor.com This high degree of electrophilicity renders carbonyl chlorides among the most reactive of the carboxylic acid derivatives. wikipedia.orgorganicchemistrytutor.com Their primary role in organic synthesis is to act as potent acylating agents. They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. fiveable.me

This reactivity allows for the efficient conversion of carbonyl chlorides into other functional groups, such as:

Esters: by reacting with alcohols (alcoholysis). wikipedia.org

Amides: by reacting with amines (aminolysis). wikipedia.org

Anhydrides: by reacting with carboxylates. wikipedia.orgorganicchemistrytutor.com

Ketones: by reacting with organocuprate reagents. libretexts.org

The typical mechanism for these transformations involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group in the new product. fiveable.melibretexts.org Common reagents used to synthesize carbonyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and oxalyl chloride. organicchemistrytutor.com

Structural Context of the 2-Methyl-1,3-oxazole-4-carbonyl chloride Scaffold

The scaffold of 2-Methyl-1,3-oxazole-4-carbonyl chloride combines the aromatic, heterocyclic 1,3-oxazole ring with the highly reactive carbonyl chloride functional group. The molecule's structure consists of an oxazole ring with a methyl group substituted at position 2 and a carbonyl chloride group at position 4.

The key structural features and their implications are:

1,3-Oxazole Ring: Provides a stable, aromatic core. The nitrogen and oxygen heteroatoms influence the electronic distribution within the ring, and the substitution pattern is crucial for its reactivity. thepharmajournal.com

Methyl Group at C2: This substituent can influence the electronic properties and steric environment of the oxazole ring.

Carbonyl Chloride at C4: This is the primary site of reactivity for the molecule. Its electrophilic nature allows it to serve as a handle for introducing the 2-methyl-1,3-oxazole-4-carbonyl moiety into larger, more complex structures through acylation reactions. fiveable.me

The synthesis of this compound typically starts from its corresponding carboxylic acid, 2-Methyloxazole-4-carboxylic acid. sigmaaldrich.com This precursor is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid into the more reactive carbonyl chloride. evitachem.com The resulting compound is a powerful building block, enabling chemists to incorporate the 2-methyloxazole (B1590312) unit into a diverse range of target molecules, particularly in the development of pharmaceutical agents where the oxazole core is a known pharmacophore. thepharmajournal.com

Interactive Data Tables

Below are data tables for the key chemical compounds discussed in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIQNAAPRZTZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562689 | |

| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-22-5 | |

| Record name | 2-Methyl-4-oxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62348-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Methyl 1,3 Oxazole 4 Carbonyl Chloride

Reactions Involving the Carbonyl Chloride Functional Group

The carbonyl chloride moiety is a classical acylating agent, prone to attack by a variety of nucleophiles. This reactivity is central to the synthetic utility of 2-Methyl-1,3-oxazole-4-carbonyl chloride.

Nucleophilic Acylation Reactions

The carbonyl carbon of 2-Methyl-1,3-oxazole-4-carbonyl chloride is highly electrophilic, readily undergoing nucleophilic acyl substitution. This allows for the introduction of the 2-methyl-1,3-oxazole-4-carbonyl moiety into a wide array of molecules. Common nucleophiles include alcohols, thiols, and amines, leading to the formation of esters, thioesters, and amides, respectively. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. libretexts.org

The reactivity of the acyl chloride can be influenced by the electronic properties of the oxazole (B20620) ring. The oxazole ring itself is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohols (R-OH) | Esters | Typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge HCl. |

| Thiols (R-SH) | Thioesters | Similar conditions to esterification, often requiring a base. Thiols are generally more nucleophilic than alcohols. chemistrysteps.com |

| Amines (R-NH2) | Amides | Can often proceed without a base, though one is frequently added to neutralize the HCl byproduct. |

Table 1: Examples of Nucleophilic Acylation Reactions

Formation of Carboxamide Derivatives

A prominent application of 2-Methyl-1,3-oxazole-4-carbonyl chloride is in the synthesis of carboxamide derivatives, which are prevalent motifs in medicinal chemistry. The reaction with primary or secondary amines proceeds readily to form the corresponding N-substituted amides. For instance, the reaction of a related compound, 2-(2-chloropyridin-3-yl)-4-methyloxazole-5-carbonyl chloride, with ethanamine in the presence of triethylamine (B128534) in toluene (B28343) yields the corresponding N-ethylcarboxamide. nih.gov This reaction highlights the straightforward nature of amide bond formation using this class of reagents. A new series of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives were synthesized using coupling reagents like TBTU, showcasing the utility of the corresponding carboxylic acid in amide bond formation. researchgate.net

| Amine | Product | Reaction Conditions | Yield | Reference |

| Ethanamine | 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide | Toluene, Triethylamine | Not Specified | nih.gov |

| Various amino acids | 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid derivatives | TBTU, DMF | Not Specified | researchgate.net |

Table 2: Synthesis of Carboxamide Derivatives

Introduction of Azido Moieties

The carbonyl chloride can be converted to a carbonyl azide (B81097) by reaction with an azide salt, such as sodium azide. The resulting 2-Methyl-1,3-oxazole-4-carbonyl azide is a key intermediate for the Curtius rearrangement. This rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. evitachem.com The isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to a primary amine (via an unstable carbamic acid), while reaction with alcohols or other amines yields carbamates or ureas, respectively. nih.gov This sequence provides a valuable method for converting a carboxylic acid derivative into an amine with one less carbon atom. The Curtius rearrangement is known to proceed via a concerted mechanism, avoiding the formation of a free nitrene intermediate. evitachem.com

Reactivity Analogies with Sulfonyl Chlorides in Amide Bond Formation

Both acyl chlorides and sulfonyl chlorides are employed in the formation of amide and sulfonamide bonds, respectively. However, their reactivity profiles exhibit notable differences. Acyl chlorides, such as 2-Methyl-1,3-oxazole-4-carbonyl chloride, are generally more reactive electrophiles than their sulfonyl chloride counterparts (e.g., benzenesulfonyl chloride). nih.gov The carbonyl group is more effective at delocalizing the negative charge in the tetrahedral intermediate compared to the sulfonyl group.

| Feature | Acyl Chlorides (e.g., 2-Methyl-1,3-oxazole-4-carbonyl chloride) | Sulfonyl Chlorides (e.g., benzenesulfonyl chloride) |

| Electrophilicity | Generally higher | Generally lower |

| Reactivity with Amines | Faster | Slower |

| Stability of Product Linkage | Amide bond | Sulfonamide bond (more stable to hydrolysis) |

| Mechanism | Typically nucleophilic acyl substitution | Can proceed via SN1 or SN2-like mechanisms |

Table 3: Comparison of Reactivity: Acyl Chlorides vs. Sulfonyl Chlorides

Reactivity of the 1,3-Oxazole Ring System

The oxazole ring, while aromatic, can also participate in specific chemical transformations, most notably metalation reactions that allow for further functionalization.

Regioselective Metalation at C5

The protons on the oxazole ring exhibit different acidities, with the C5 proton being generally more acidic than the C2 proton, especially when an electron-withdrawing group is present at the C4 position. Research on related 2-methyloxazole-4-carboxylic acid derivatives has demonstrated that deprotonation with a strong base, such as n-butyllithium, occurs selectively at the C5 position. This regioselectivity is attributed to the directing effect of the C4-carbonyl group.

The resulting C5-lithiated intermediate is a powerful nucleophile that can be trapped with a variety of electrophiles, allowing for the introduction of new substituents at this position. This provides a strategic route to 2,4,5-trisubstituted oxazoles.

| Electrophile | Product of C5-Functionalization |

| Deuterium oxide (D₂O) | 5-Deuterio-2-methyl-1,3-oxazole-4-carboxylic acid derivative |

| Aldehydes/Ketones | 5-(Hydroxyalkyl)-2-methyl-1,3-oxazole-4-carboxylic acid derivative |

| Alkyl halides | 5-Alkyl-2-methyl-1,3-oxazole-4-carboxylic acid derivative |

| Trimethylsilyl chloride (TMSCl) | 5-(Trimethylsilyl)-2-methyl-1,3-oxazole-4-carboxylic acid derivative |

Table 4: Examples of Electrophiles for Trapping C5-Lithiated Oxazoles

This regioselective functionalization underscores the synthetic potential of the oxazole ring in 2-Methyl-1,3-oxazole-4-carbonyl chloride, complementing the reactivity of the carbonyl chloride group and enabling the synthesis of a diverse range of complex heterocyclic molecules.

Functionalization at the 2-Methyl Group

The methyl group at the C2 position of the oxazole ring exhibits acidity, allowing for deprotonation to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, enabling the introduction of a wide range of functional groups. This process is a common strategy for the elaboration of 2-methyloxazole (B1590312) derivatives.

The deprotonation of the 2-methyl group is typically achieved using strong bases. The resulting carbanion can be trapped with various electrophiles to introduce new substituents. This method is particularly useful for creating carbon-carbon bonds and introducing functional groups that can be further manipulated.

However, the presence of the highly reactive carbonyl chloride group at the C4 position introduces a significant challenge. The strong bases required for deprotonating the methyl group can also react with the carbonyl chloride, leading to undesired side reactions. To achieve selective functionalization at the 2-methyl group, it is often necessary to protect the carbonyl chloride group or to carefully select the reaction conditions, such as the base and the solvent, to favor deprotonation over nucleophilic attack at the carbonyl group.

A general approach to the functionalization of the 2-methyl group in 2-methyloxazoles involves the subtraction of a methyl proton to form a carbanion, which is then treated with an acylating agent. researchgate.net This strategy can be adapted for 2-Methyl-1,3-oxazole-4-carbonyl chloride, provided that the carbonyl chloride is either protected or that the reaction conditions are optimized for selectivity.

Table 1: Potential Electrophiles for Reaction with Deprotonated 2-Methyl-1,3-oxazole-4-carbonyl chloride

| Electrophile Class | Specific Example | Potential Product |

| Alkyl halides | Methyl iodide | 2-Ethyl-1,3-oxazole-4-carbonyl chloride |

| Aldehydes | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-1,3-oxazole-4-carbonyl chloride |

| Ketones | Acetone | 2-(2-Hydroxy-2-propyl)-1,3-oxazole-4-carbonyl chloride |

| Esters | Ethyl acetate | 2-(2-Oxopropyl)-1,3-oxazole-4-carbonyl chloride |

Derivatization Strategies for Expanding Molecular Complexity

The presence of the reactive carbonyl chloride group makes 2-Methyl-1,3-oxazole-4-carbonyl chloride a valuable building block for the synthesis of more complex molecules. The primary derivatization strategy involves nucleophilic acyl substitution at the carbonyl chloride, which allows for the introduction of a wide array of substituents.

The carbonyl chloride at the C4 position is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the cornerstone for the synthesis of a diverse library of 1,3-oxazole analogs.

The reaction of 2-Methyl-1,3-oxazole-4-carbonyl chloride with amines, alcohols, and other nucleophiles provides a straightforward route to amides, esters, and other carbonyl derivatives. These reactions are typically high-yielding and can be performed under mild conditions. The corresponding carboxylic acid, 2-Methyloxazole-4-carboxylic acid, is a known reactant for the solid-phase preparation of dipeptides, indicating the utility of this scaffold in forming amide bonds. sigmaaldrich.com The acid chloride is an even more reactive precursor for such transformations.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | Aniline | Amide |

| Alcohol | Ethanol | Ester |

| Thiol | Thiophenol | Thioester |

| Carboxylate | Sodium acetate | Anhydride (B1165640) |

These derivatization reactions are crucial in medicinal chemistry, where the introduction of different functional groups can modulate the biological activity of the parent molecule. The oxazole core is a common motif in biologically active compounds, and the ability to easily diversify the substituent at the C4 position is a significant advantage in drug discovery programs. nih.gov

The 2-Methyl-1,3-oxazole-4-carbonyl chloride moiety can serve as a key building block for the construction of fused heterocyclic systems. The carbonyl chloride can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the oxazole core.

One common strategy involves reacting the carbonyl chloride with a nucleophile that contains a second reactive site. This can lead to a tandem reaction where an initial nucleophilic acyl substitution is followed by a cyclization step. For instance, reaction with a binucleophile, such as an amino alcohol or a diamine, can lead to the formation of a new heterocyclic ring fused to the oxazole.

A relevant example is the synthesis of fused growingscience.comnih.govoxazolo[5,4-d]pyrimidine derivatives from methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and aminoazoles. growingscience.comgrowingscience.com This demonstrates the principle of using a reactive group at the C4 position of the oxazole ring to construct a fused pyrimidine (B1678525) ring. A similar strategy could be employed with 2-Methyl-1,3-oxazole-4-carbonyl chloride, where the carbonyl chloride acts as the electrophilic partner in the cyclization.

Table 3: Potential Binucleophiles for Fused Heterocycle Synthesis

| Binucleophile | Potential Fused Ring System |

| 2-Aminoethanol | Oxazolo[4,5-b] growingscience.comthieme-connect.comoxazine |

| Ethylenediamine | Oxazolo[4,5-b] growingscience.comthieme-connect.comdiazepine |

| 2-Aminothiophenol | Oxazolo[4,5-b] growingscience.comthieme-connect.combenzothiazine |

The 1,3-oxazole ring is a key structural motif in a number of complex natural products with significant biological activity, such as hennoxazole A and the phorboxazoles. nih.gov The synthesis of these molecules often requires the use of functionalized oxazole building blocks. 2-Methyl-1,3-oxazole-4-carbonyl chloride, and its derivatives, are valuable intermediates in this context.

The closely related compound, 2-methyloxazole-4-carboxaldehyde, has been prepared on a large scale for use in the synthesis of complex molecules, highlighting the importance of this substitution pattern. researchgate.net The carbonyl chloride offers a versatile handle for connecting the oxazole moiety to other parts of a complex molecular architecture.

The utility of this building block is further demonstrated by the use of 2-Methyloxazole-4-carboxylic acid in palladium-catalyzed decarboxylative C-H cross-coupling reactions and in the stereoselective preparation of αvβ3 integrin inhibitors. sigmaaldrich.com These examples underscore the importance of the 2-methyl-4-substituted oxazole scaffold in the construction of complex and biologically relevant molecules. The carbonyl chloride, as a highly activated form of the carboxylic acid, is an even more potent tool for the elaboration of such intricate structures.

Mechanistic Investigations of Reactions Involving 2 Methyl 1,3 Oxazole 4 Carbonyl Chloride and Its Precursors/derivatives

Elucidation of Oxazole (B20620) Ring Formation Mechanisms

The construction of the oxazole ring, a core scaffold in many biologically active compounds, can be achieved through several established synthetic routes. researchgate.netekb.eg The choice of mechanism is often dictated by the desired substitution pattern on the final oxazole product.

One of the classic methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylaminoketones. wikipedia.org Another prominent method is the van Leusen oxazole synthesis , a one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov

More directly relevant to the synthesis of 4-carbonyl substituted oxazoles, such as the titular compound, are methods that utilize acid chlorides as precursors. A notable example is the [3+2] cycloaddition reaction between various acid chlorides and isocyanides in the presence of a base. rsc.org This approach is versatile and accommodates a broad spectrum of acid chlorides, including those with heteroatoms, to yield 4,5-disubstituted oxazoles. rsc.org

Other significant mechanisms include:

The reaction of α-bromoketones with amides, which can be mediated by silver triflate or driven by visible-light photocatalysis. nih.gov

The base-induced transformation of 2-acyl-3-alkyl-2H-azirines, which rearrange to form oxazoles. organic-chemistry.org

The condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester, which then undergoes a cycloaddition with hydroxylamine (B1172632). nih.gov

Metal-free annulation of alkynes, nitriles, and an oxygen source (like PhIO) in the presence of a strong acid. organic-chemistry.org

The following table summarizes key synthetic strategies for oxazole ring formation.

| Synthesis Method | Precursors | Key Features | Reference(s) |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Classic dehydration cyclization | wikipedia.org |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | One-pot synthesis of 5-substituted oxazoles | nih.gov |

| [3+2] Cycloaddition | Acid chlorides, Isocyanides | Efficient route to 4,5-disubstituted oxazoles | rsc.org |

| From α-Bromoketones | α-Bromoketones, Amides/Benzylamines | Can be photocatalyzed or metal-mediated | nih.govorganic-chemistry.org |

| Azirine Rearrangement | 2-Acyl-3-alkyl-2H-azirines | Base-induced transformation | organic-chemistry.org |

| From 1,3-Diketones | 1,3-Diketones, Hydroxylamine | Proceeds via a β-enamino ketoester intermediate | nih.gov |

Role of Intermediates in Reaction Pathways

The pathways of oxazole ring formation are governed by a series of transient intermediates whose formation and subsequent reactions dictate the final product structure. In the [3+2] cycloaddition of acid chlorides and isocyanides, a proposed mechanism involves the in-situ generation of a ketene (B1206846) from the acid chloride, which can be prone to polymerization if not trapped efficiently by the isocyanide. rsc.org

In the reaction of β-enamino ketoester precursors with hydroxylamine, two potential mechanistic routes can lead to the final 1,2-oxazole product. nih.gov The first route involves the initial formation of intermediate A through the reaction of the enaminone with hydroxylamine, followed by the elimination of dimethylamine (B145610) to form intermediate B. nih.gov This intermediate then undergoes intramolecular cyclization and dehydration to yield the final product. nih.gov An alternative pathway suggests the nucleophilic attack of hydroxylamine on the carbonyl carbon to form intermediate D, which dehydrates to an oxime (E) before cyclizing. nih.gov

Photochemical reactions of the parent oxazole ring have been shown to proceed through distinct intermediates. researchgate.net Upon photoexcitation, the ring can undergo cleavage of the O–C bond, leading to the formation of nitrile ylide and azirine intermediates . researchgate.net Ring-closure can also occur, giving rise to a bicyclic intermediate . researchgate.net These species are believed to be involved in the phototranspositions of oxazoles. researchgate.net In the base-induced rearrangement of 2-acyl-3-alkyl-2H-azirines, the intermediacy of a ketenimine is supported by both experimental and computational evidence. organic-chemistry.org

The table below details some of the key intermediates identified in various oxazole formation reactions.

| Reaction Type | Key Intermediate(s) | Description | Reference(s) |

| [3+2] Cycloaddition | Ketenes | Generated in situ from acid chlorides | rsc.org |

| From β-enamino ketoesters | Enamine adducts (A), Cyclization precursors (B, C, D, E, F) | A series of intermediates in the reaction with hydroxylamine | nih.gov |

| Photochemical Transposition | Nitrile ylide, Azirine, Bicyclic species | Formed via ring-opening and ring-closure upon photoexcitation | researchgate.net |

| Azirine Rearrangement | Ketenimine | Formed via a deprotonation-initiated mechanism | organic-chemistry.org |

| Van Leusen Synthesis | Indoleninium species | Formed via protonation of an enamidic double bond in specific indole-based substrates | nih.gov |

Computational Studies and Quantum-Chemical Calculations on Reaction Energetics and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including reaction energetics and the structures of transient transition states. Quantum-chemical studies have been instrumental in elucidating the reaction pathways of oxazoles and their precursors.

For instance, excited-state dynamics simulations of oxazole have revealed that its decay from the S2 state is an ultrafast process involving ring-opening and ring-closure. researchgate.net These calculations identified a small energy barrier between the ππ* state and the πσ*-state along the reaction coordinate, which suppresses direct ring-opening and explains the slower dynamics and lower quantum yield compared to isoxazole. researchgate.net The theoretical findings from these simulations are consistent with experimental time-resolved photoelectron spectroscopy data. researchgate.net

In the context of synthesis, computational results have been used to support proposed mechanisms. For the base-induced transformation of 2-acyl-3-alkyl-2H-azirines, computational findings are consistent with the involvement of a ketenimine intermediate, particularly under strongly basic conditions. organic-chemistry.org

Furthermore, quantum chemical calculations, specifically using dispersion-corrected density functional theory (B3LYP-D3/aug-cc-pVTZ), have been combined with infrared photodissociation (IRPD) spectroscopy. researchgate.net This combined approach was used to determine the initial microhydration structures of protonated oxazole, confirming that protonation occurs at the most basic nitrogen atom and clarifying the preferred growth of water clusters around it. researchgate.net Quantum-chemical modeling has also been employed to evaluate the donor/acceptor ability of substituents in 1,3-oxazole derivatives by calculating a special parameter (φ0) based on the positions of the HOMO and LUMO energy levels. researchgate.net

The following table highlights key findings from computational studies on oxazole-related reaction mechanisms.

| Area of Study | Computational Method(s) | Key Findings | Reference(s) |

| Photochemical Dynamics | Electronic Structure Calculations, Dynamic Simulations | Elucidation of ultrafast S2 state decay via ring-opening/closure; identification of a small energy barrier between ππ* and πσ* states. | researchgate.net |

| Reaction Mechanism Support | Computational Chemistry | Confirmed the viability of a ketenimine intermediate in the base-induced rearrangement of 2-acyl-3-alkyl-2H-azirines. | organic-chemistry.org |

| Solvation and Structure | Quantum Chemical DFT (B3LYP-D3/aug-cc-pVTZ), IRPD Spectroscopy | Determined protonation site on the oxazole ring and elucidated microhydration structures. | researchgate.net |

| Substituent Effects | Quantum-Chemical Modeling | Correlated a calculated electronic parameter (φ0) with the experimental donor/acceptor ability of substituents. | researchgate.net |

Advanced Spectroscopic Characterization of 2 Methyl 1,3 Oxazole 4 Carbonyl Chloride Derived Compounds

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In derivatives of 2-Methyl-1,3-oxazole-4-carbonyl chloride, the FT-IR spectra reveal characteristic absorption bands that confirm the presence of the oxazole (B20620) ring and its substituents.

Derivatives formed by the reaction of the acyl chloride will exhibit distinct vibrational frequencies. For instance, the conversion of the carbonyl chloride to an ester or amide will result in a significant shift in the carbonyl (C=O) stretching frequency. While the C=O stretch of the acyl chloride is typically found at higher wavenumbers, the corresponding ester and amide derivatives show this band in the range of 1723 cm⁻¹ and 1687 cm⁻¹, respectively nih.gov.

The inherent vibrations of the 2-methyl-1,3-oxazole core also provide valuable information. The C=N stretching vibration within the oxazole ring is typically observed around 1517 cm⁻¹. The C=C double bond of the ring often presents a stretching band near 1618 cm⁻¹ caltech.edu. Furthermore, bands corresponding to C-O-C stretching are expected, typically in the 1000-1300 cm⁻¹ region. For example, in some 2-(4-Chloro phenyl)-5-substituted oxazoles, characteristic IR peaks appear around 1092 cm⁻¹ and 1483 cm⁻¹ rsc.org.

Table 1: Typical FT-IR Absorption Bands for Functional Groups in 2-Methyl-1,3-oxazole-4-carbonyl chloride Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1723 | nih.gov |

| Carbonyl (Amide) | C=O Stretch | 1687 | nih.gov |

| Oxazole Ring | C=N Stretch | ~1517 | caltech.edu |

| Oxazole Ring | C=C Stretch | ~1618 | caltech.edu |

| Oxazole Ring | C-O-C Stretch | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 2-Methyl-1,3-oxazole-4-carbonyl chloride derivatives, providing insight into the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 2-methyl-1,3-oxazole derivative will show a characteristic singlet for the methyl protons (CH₃) at the C2 position, generally appearing around δ 2.44 ppm. The proton at the C5 position of the oxazole ring, if unsubstituted, typically resonates as a singlet further downfield. For instance, in 2-(4-Chloro phenyl)-5-cyclopropyl oxazole, the H5 proton appears at δ 6.83 ppm rsc.org. The chemical shifts of protons on substituents attached to the oxazole ring will vary depending on their electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. For the 2-methyl-1,3-oxazole ring, the chemical shifts of the ring carbons are diagnostic. C2, being adjacent to both oxygen and nitrogen, is significantly deshielded. C4 and C5 also have characteristic chemical shifts. For example, in a methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole ring carbons resonate at δ 108.3 (C4), 150.2 (C3), and 179.5 (C5) ppm nih.govbeilstein-journals.org. In other derivatives, such as 2-(4-Chloro phenyl)-5-isopropyl oxazole, the oxazole carbons appear at δ 160.0 (C2), 159.1 (C4), and 122.4 (C5) ppm rsc.org. The carbonyl carbon of a group at the C4 position will typically resonate in the range of δ 160-170 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Oxazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C2-CH₃ | ~2.44 | ~14.0 | |

| C5-H | ~6.8-8.0 | ~122-138 | caltech.edursc.org |

| C2 | - | ~160.0 | rsc.org |

| C4 | - | ~159.1 | rsc.org |

| C5 | - | ~122.4 | rsc.org |

Mass Spectrometry (MS, LCMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the molecular formula.

The fragmentation patterns observed in the mass spectra of oxazole derivatives are characteristic of the heterocyclic ring. A common fragmentation pathway for oxazoles involves the initial loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN) or a nitrile group (R-CN). For methyl-substituted oxazoles, the fragmentation can be influenced by the position of the methyl group. The molecular ion peak (M⁺) is generally observed, and its accurate mass is used to confirm the compound's identity. For instance, high-resolution mass spectrometry of a 2-(4-chloro phenyl)-5-isopropyl oxazole derivative confirmed its molecular formula with high accuracy rsc.org.

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Oxazole Derivatives

| Fragmentation | Description |

|---|---|

| [M-CO]⁺ | Loss of a carbon monoxide molecule |

| [M-HCN]⁺ | Loss of a hydrogen cyanide molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The oxazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption maxima (λmax) in the ultraviolet region.

The position of the λmax is influenced by the nature and position of substituents on the oxazole ring. Electron-donating or electron-withdrawing groups, as well as extended conjugation, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For a series of oxazole dye derivatives, the absorption maxima were found in the range of 355–495 nm caltech.edu. The solvent polarity can also affect the λmax, a phenomenon known as solvatochromism caltech.edu.

Table 4: UV-Vis Absorption Maxima for Representative Oxazole Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Oxazole Derivative 1 | Chloroform | 370 | caltech.edu |

| Oxazole Derivative 1 | Acetonitrile (B52724) | 360 | caltech.edu |

| Oxazole Derivative 2 | Chloroform | 470 | caltech.edu |

X-ray Crystallographic Analysis for Definitive Structural Determination of Oxazole Derivatives

For novel oxazole derivatives, obtaining a single crystal suitable for X-ray diffraction can provide definitive proof of structure, including the regiochemistry of substitution and the stereochemistry of chiral centers. For example, the X-ray structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799) confirmed the connectivity and stereochemistry of the molecule beilstein-journals.org. The analysis of crystal structures of various benzoxazole (B165842) derivatives has provided detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding nih.gov.

Table 5: Illustrative Crystallographic Data for an Oxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

Advanced Synthetic Applications and Industrial Relevance

2-Methyl-1,3-oxazole-4-carbonyl chloride as a Building Block in Complex Organic Synthesis

2-Methyl-1,3-oxazole-4-carbonyl chloride is a highly valuable building block in organic synthesis, primarily due to the reactivity of its acyl chloride group. evitachem.com This functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. evitachem.com This reactivity allows for the straightforward incorporation of the 2-methyl-1,3-oxazole-4-carboxamide moiety into larger, more complex molecules.

The oxazole (B20620) framework itself is a common substructure in numerous natural products, including macrolides like rhizoxin (B1680598) and hennoxazole A, as well as many cyclic peptides. orgsyn.org The synthesis of these complex natural products and their analogues often relies on the step-wise assembly of smaller, functionalized heterocyclic fragments. 2-Methyl-1,3-oxazole-4-carbonyl chloride and its derivatives, such as the corresponding carboxylic acid or esters, are key precursors in these synthetic campaigns. researchgate.netchemsynthesis.com For instance, the coupling of an oxazole-containing fragment with an amino acid or peptide chain is a common strategy, where the carbonyl group at the C-4 position is essential for forming the linking amide bond. researchgate.net

The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles is of particular interest for creating bioactive molecules. researchgate.net Methodologies that allow for the selective functionalization at different positions on the oxazole ring are crucial. Starting with a pre-formed ring like 2-methyl-1,3-oxazole provides a strategic advantage. The carbonyl chloride at the C-4 position can be transformed into a variety of functional groups, facilitating the synthesis of diverse derivatives. For example, its reaction with amines is a key step in preparing oxazole-based pharmaceutical intermediates and potential drug candidates. evitachem.comgoogle.com

Table 1: Reactions of 2-Methyl-1,3-oxazole-4-carbonyl chloride as a Synthetic Building Block

| Reactant/Nucleophile | Product Type | Significance in Complex Synthesis | Reference |

|---|---|---|---|

| Amines (R-NH₂) | Amides | Formation of peptide bonds for synthesizing oxazole-containing peptidomimetics and bioactive molecules. | evitachem.comresearchgate.net |

| Alcohols (R-OH) | Esters | Creation of key intermediates for pharmaceuticals and agrochemicals. | evitachem.com |

| Thiols (R-SH) | Thioesters | Generation of diverse heterocyclic compounds for screening and development. | evitachem.com |

| Water (H₂O) | Carboxylic Acid | Hydrolysis to 2-methyl-1,3-oxazole-4-carboxylic acid, a crucial intermediate for further coupling reactions. | evitachem.com |

Application in Multigram and Large-Scale Preparations of Oxazole-Containing Molecules

The transition from laboratory-scale synthesis to multigram or industrial-scale production presents significant challenges. The physical properties of intermediates and the robustness of reaction conditions are critical factors. Methodologies utilizing derivatives of 2-methyl-1,3-oxazole-4-carbonyl chloride have been successfully applied to large-scale preparations. researchgate.net

A notable example is the large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a closely related and synthetically important derivative. researchgate.net A method for producing this aldehyde in 10-kg batches has been described, highlighting the industrial relevance of this structural class. The key step in this large-scale process is the reduction of the corresponding N-methoxy-N-methyl amide (a Weinreb amide). researchgate.net This Weinreb amide is readily prepared from 2-methyl-1,3-oxazole-4-carbonyl chloride, demonstrating the parent compound's role as a stable and reliable precursor for multigram and pilot-plant scale synthesis. The ability to crystallize the final aldehyde product simplifies isolation and purification, a crucial advantage in large-scale manufacturing. researchgate.net

Furthermore, synthetic methods for producing 2,4-disubstituted oxazoles from readily available starting materials have been specifically designed for and demonstrated on a multigram scale. researchgate.net These processes often involve the strategic use of oxazole precursors that can be reliably scaled up. The chemical stability and predictable reactivity of compounds like 2-methyl-1,3-oxazole-4-carbonyl chloride make them suitable starting points for developing robust, large-scale synthetic routes to valuable oxazole-containing molecules. researchgate.netnih.gov

Table 2: Large-Scale Synthesis of an Oxazole Derivative

| Target Molecule | Scale | Key Precursor (Derived from Carbonyl Chloride) | Key Reaction | Reference |

|---|---|---|---|---|

| 2-Methyloxazole-4-carboxaldehyde | 10-kg batches | N-methoxy-N-methyl amide of 2-methyl-1,3-oxazole-4-carboxylic acid | Reduction using lithium aluminium hydride (LiAlH₄) | researchgate.net |

Preparation of Specific Oxazole-Conjugated Reagents

Beyond its direct incorporation as a building block, 2-methyl-1,3-oxazole-4-carbonyl chloride is instrumental in preparing specific "oxazole-conjugated reagents." These are molecules where the oxazole unit is attached to a reactive functional group, creating a tool that can be used in subsequent, often complex, chemical transformations.

A prime example is the synthesis of 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid. google.com This molecule is a key intermediate in the preparation of certain pharmaceutical compounds. A preferred synthetic route involves preparing the corresponding methyl or ethyl ester, which can be derived from the carbonyl chloride, followed by hydrolysis to the potassium salt of the carboxylic acid. google.com This oxazole-carboxylic acid is then activated and used as a coupling reagent. For instance, it can be coupled with another complex heterocyclic core, like (3aS,6aR)-3-isopropyl-1-methanesulfonyl-hexahydropyrrolo[3,2-b]pyrrol-2-one, using standard peptide coupling agents to form a highly complex final product. google.com In this context, the entire 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid molecule acts as a specific, functionalized reagent for acylation.

Similarly, the carbonyl chloride can be used to synthesize a variety of other tailored reagents. Reaction with specific isocyanides can lead to the formation of 4,5-disubstituted oxazoles in a [3+2] cycloaddition reaction, creating a new, more functionalized oxazole that can serve as a useful intermediate for further synthetic elaboration. rsc.org These transformations underscore the role of 2-methyl-1,3-oxazole-4-carbonyl chloride not just as a simple brick, but as a versatile starting material for crafting specialized chemical tools for advanced organic synthesis.

Table 3: Examples of Oxazole-Conjugated Reagents

| Reagent Name/Class | Preparation from Carbonyl Chloride Derivative | Application | Reference |

|---|---|---|---|

| 2-Pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid | Hydrolysis of the corresponding ester or acid chloride. | Used as a coupling agent to acylate complex amine-containing molecules in pharmaceutical synthesis. | google.com |

| Substituted 2-methyl-1,3-oxazole-4-carboxamides | Reaction with various primary or secondary amines. | Serve as intermediates for building larger molecules or as ligands in catalysis. | evitachem.com |

| 4,5-Disubstituted Oxazoles | [3+2] cycloaddition reaction with isocyanides. | Act as synthetically useful intermediates for further functionalization and construction of complex heterocycles. | rsc.org |

Green Chemistry Approaches in the Synthesis and Transformation of 2 Methyl 1,3 Oxazole 4 Carbonyl Chloride

Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of oxazole (B20620) derivatives has demonstrated significant improvements in efficiency. ijpsonline.com While specific microwave-assisted protocols for the direct synthesis of 2-Methyl-1,3-oxazole-4-carbonyl chloride are not extensively documented, the synthesis of the core oxazole ring and related derivatives has been a subject of considerable research.

One common approach to oxazole synthesis that benefits from microwave irradiation is the reaction of α-haloketones with amides. For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com Another example is the [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave conditions to yield 5-substituted oxazoles. semanticscholar.orgacs.org These methods showcase the potential of microwave energy to drive the formation of the oxazole ring efficiently.

The enhanced efficiency of microwave-assisted synthesis is evident in the drastic reduction of reaction times, from hours to minutes, and often an increase in product yield. nih.gov For example, a reaction that might take 12 hours under conventional reflux conditions can be completed in as little as 25 minutes with microwave assistance. nih.gov

Below is a table summarizing representative examples of microwave-assisted synthesis of oxazole derivatives, illustrating the enhanced efficiency of this technology.

| Reactants | Product Type | Catalyst/Base | Solvent | Time (min) | Yield (%) | Reference |

| Substituted aryl aldehyde, 4-toluenesulfonylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | K₃PO₄ | Isopropanol (B130326) | 8 | 96 | semanticscholar.orgacs.org |

| p-Substituted 2-bromoacetophenone, Urea | 2-Amino-4-phenyloxazoles | - | DMF | - | - | ijpsonline.com |

| N-benzoylaminoethanol | 2-Phenyl-2-oxazolines | PPE/CHCl₃ | - | 8 | 95 | ijpsonline.com |

| Isoniazid, Aromatic aldehyde | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | DMF (catalytic amount) | - | 3 | - | nih.gov |

Table 1: Examples of Microwave-Assisted Synthesis of Oxazole and Related Heterocycles.

These examples underscore the potential of applying microwave-assisted protocols to the synthesis of the 2-methyl-1,3-oxazole core of the target compound, which could lead to more efficient and environmentally friendly production processes.

Metal-Free Synthetic Strategies

The use of transition metals as catalysts in organic synthesis, while highly effective, can lead to concerns regarding cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in developing metal-free synthetic strategies. For the synthesis of oxazoles, several metal-free approaches have been reported.

A prominent metal-free method for oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism and does not require a metal catalyst. nih.gov The versatility of this reaction allows for the synthesis of a wide range of oxazole derivatives. nih.gov

Another metal-free approach involves the cycloisomerization of propargylic amides. ijpsonline.com This method can be promoted by silica (B1680970) gel, providing a mild and efficient route to polysubstituted oxazoles. ijpsonline.com The use of iodine as a catalyst has also been explored for the synthesis of 2,4,5-trisubstituted oxazoles from enaminones, offering a metal-free alternative to traditional methods. researchgate.net

Furthermore, organocatalysis represents a significant area of metal-free synthesis. While specific applications to 2-Methyl-1,3-oxazole-4-carbonyl chloride are not detailed in the literature, the principles of organocatalysis could be applied to key bond-forming reactions in its synthesis.

The development of these metal-free strategies aligns with the principles of green chemistry by avoiding the use of potentially toxic and environmentally harmful heavy metals. nih.gov

Atom-Economical and Environmentally Benign Methodologies

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. uniroma1.it Methodologies that are atom-economical are inherently more environmentally benign as they generate less waste.

One-pot reactions are a prime example of atom-economical methodologies. By combining multiple reaction steps in a single flask without isolating intermediates, these processes can save on solvents, reagents, and energy, while also reducing waste. researchgate.net The synthesis of trisubstituted oxazoles has been achieved through a one-pot reaction involving a carboxylic acid, an amino acid, and a dehydrating agent, followed by a Suzuki-Miyaura coupling, although the latter step in this specific example uses a nickel catalyst. ijpsonline.comresearchgate.net The development of a fully metal-free, one-pot synthesis would be a significant advancement in the green synthesis of oxazoles.

The use of water as a solvent is another key aspect of environmentally benign methodologies. Yan and co-workers developed a synthesis of isoxazoles, structural isomers of oxazoles, using the oxidizing agent Oxone in water, highlighting the potential for aqueous-based syntheses in this area. nih.gov

Furthermore, the choice of reagents can significantly impact the environmental footprint of a synthesis. The use of recoverable and less toxic reagents is preferred. For example, a green method for the regeneration of carbonyl compounds from oximes utilizes cupric chloride dihydrate as a recoverable promoter, avoiding the use of more hazardous reagents. organic-chemistry.org While this specific reaction involves a metal salt, the principle of using recoverable reagents is a key green chemistry consideration.

The ideal synthesis of 2-Methyl-1,3-oxazole-4-carbonyl chloride from a green chemistry perspective would involve a high-yielding, one-pot process using non-toxic, renewable starting materials, a non-toxic and recyclable catalyst (or be catalyst-free), and a benign solvent like water, all while maximizing atom economy.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Oxazole (B20620) Synthesis and Derivatization

While traditional methods for the synthesis of the 2-methyl-1,3-oxazole core and its subsequent conversion to the carbonyl chloride are well-established, the future lies in the development of more efficient, sustainable, and versatile catalytic systems. Current research in the broader field of oxazole synthesis points towards several promising directions that could be specifically adapted for 2-Methyl-1,3-oxazole-4-carbonyl chloride and its derivatives.

Metal-Based Catalysis: Transition metal catalysis has been a cornerstone of heterocyclic synthesis. Future work could focus on the use of earth-abundant metals like copper and iron to catalyze the formation of the oxazole ring from precursors of 2-methyl-1,3-oxazole-4-carboxylic acid. For instance, copper-catalyzed methods for the synthesis of oxazoles from carboxylic acids and benzoin (B196080) derivatives have been reported and could be adapted. Furthermore, palladium- and copper-catalyzed direct C-H arylation at the C5 position of the oxazole ring presents a powerful tool for derivatization, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of magnetically recoverable nanocatalysts, which have been explored for general oxazole synthesis, could offer significant advantages in terms of catalyst recycling and process sustainability for the industrial-scale production of this compound and its derivatives.

Organocatalysis and Photocatalysis: The emergence of organocatalysis and photocatalysis offers green and mild alternatives to metal-based systems. Research into organocatalytic methods for the synthesis of the oxazole ring, potentially from α-bromoketones and amides, could provide metal-free pathways. Visible-light photocatalysis has been successfully employed for the synthesis of substituted oxazoles and could be investigated for the derivatization of the 2-methyl-1,3-oxazole core under exceptionally mild conditions. researchgate.netresearchgate.netrsc.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Future research could explore the enzymatic synthesis of precursors to 2-Methyl-1,3-oxazole-4-carbonyl chloride, or even the direct enzymatic amidation or esterification of the acyl chloride itself, offering high selectivity and environmental benefits.

Expansion of Substrate Scope for Broader Applicability

The primary utility of 2-Methyl-1,3-oxazole-4-carbonyl chloride lies in its ability to acylate a wide range of nucleophiles. A key area for future research is the systematic expansion of its substrate scope to include challenging and diverse nucleophiles, thereby broadening its applicability in medicinal chemistry and materials science.

Reactions with Challenging Nucleophiles: Detailed studies on the reaction of 2-Methyl-1,3-oxazole-4-carbonyl chloride with sterically hindered amines, anilines, and alcohols would be highly valuable. Investigating its reactivity with ambident nucleophiles, where selectivity can be an issue, could also unlock new synthetic pathways. The use of advanced catalytic methods could be crucial in overcoming the steric and electronic barriers associated with these challenging substrates.

Synthesis of Diverse Compound Libraries: A systematic exploration of the reaction of 2-Methyl-1,3-oxazole-4-carbonyl chloride with a wide array of nucleophiles would enable the generation of large and diverse chemical libraries. These libraries could be screened for biological activity, leading to the discovery of new drug candidates. High-throughput screening techniques could be employed to rapidly assess the reactivity with a multitude of nucleophiles and optimize reaction conditions.

| Nucleophile Class | Potential Products | Research Focus |

| Sterically Hindered Amines | Bulky Amides | Overcoming steric hindrance, catalyst development |

| Ambident Nucleophiles | Regioisomeric Products | Controlling regioselectivity |

| Functionalized Anilines | Bioactive Amides | Exploring electronic effects on reactivity |

| Complex Alcohols | Novel Esters | Applications in natural product synthesis |

| Thiols and Selenols | Thioesters and Selenoesters | Synthesis of sulfur- and selenium-containing heterocycles |

Exploration of Unconventional Reactivity Patterns

Beyond its conventional role as an acylating agent, 2-Methyl-1,3-oxazole-4-carbonyl chloride may possess unconventional reactivity patterns that are yet to be fully explored. Investigating these non-classical reactions could lead to the discovery of novel synthetic transformations.

Ring-Opening and Rearrangement Reactions: The oxazole ring, under certain conditions, can undergo ring-opening reactions. mdpi.com Investigating the propensity of 2-Methyl-1,3-oxazole-4-carbonyl chloride and its derivatives to undergo ring-opening followed by rearrangement could lead to the synthesis of other heterocyclic systems or acyclic compounds with interesting functionalities. For instance, reactions with certain nucleophiles might trigger a cascade sequence involving the carbonyl group and the oxazole ring.

Decarbonylative Coupling Reactions: Recent advances in catalysis have enabled decarbonylative cross-coupling reactions of acyl chlorides, providing a direct route to biaryls and other coupled products. nih.govchemmethod.com Exploring the possibility of subjecting 2-Methyl-1,3-oxazole-4-carbonyl chloride to palladium-catalyzed decarbonylative coupling with various partners (e.g., boronic acids, amines, alcohols) would represent a significant expansion of its synthetic utility, allowing the direct introduction of the 2-methyl-1,3-oxazol-4-yl moiety onto other molecules.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives. nih.gov Investigating the potential for [4+2] cycloaddition reactions with 2-Methyl-1,3-oxazole-4-carbonyl chloride as the diene component could provide access to novel and highly functionalized pyridine scaffolds. The electron-withdrawing nature of the carbonyl chloride group may influence the reactivity and selectivity of such transformations.

Integration of 2-Methyl-1,3-oxazole-4-carbonyl chloride into Flow Chemistry Systems

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved efficiency, and facile scalability. The integration of the synthesis and derivatization of 2-Methyl-1,3-oxazole-4-carbonyl chloride into flow chemistry systems is a promising avenue for future research.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-Methyl-1,3-oxazole-4-carbonyl chloride from its carboxylic acid precursor would enable on-demand production and minimize the handling of this reactive intermediate. Flow systems can offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

Automated Library Synthesis: The coupling of a flow reactor for the synthesis of the acyl chloride with an automated platform for its subsequent reaction with a library of nucleophiles would allow for the rapid and efficient generation of large numbers of derivatives. researchgate.netcaltech.edu Such a system could incorporate in-line analysis and purification, significantly accelerating the drug discovery and development process.

Telescoped Reactions: Flow chemistry is ideally suited for telescoping multiple reaction steps into a single, continuous process. Future research could focus on developing a telescoped flow synthesis where the formation of 2-Methyl-1,3-oxazole-4-carbonyl chloride is immediately followed by its reaction with a nucleophile, avoiding the isolation of the reactive acyl chloride. This approach would not only improve efficiency but also enhance the safety of handling this hazardous reagent.

| Flow Chemistry Application | Potential Advantages |

| Continuous Synthesis | On-demand production, improved safety and control |

| Automated Library Synthesis | High-throughput screening, rapid lead discovery |

| Telescoped Reactions | Increased efficiency, reduced handling of hazardous intermediates |

| In-line Analysis and Purification | Real-time optimization, high product purity |

Q & A

Q. Methodological Note :

- Step 1 : React methyl glycinate hydrochloride (CAS 5680-79-5) with methyl acetimidate (CAS 14777-27-6) in anhydrous THF.

- Step 2 : Neutralize HCl byproduct with triethylamine.

- Step 3 : Purify intermediates via distillation or recrystallization.

How can researchers optimize reaction conditions to minimize side products during synthesis?

Advanced

Side products (e.g., dimerization or incomplete chlorination) often arise from moisture, improper stoichiometry, or temperature fluctuations. Mitigation strategies include:

- Temperature Control : Maintain reactions at 233 K for exothermic steps to prevent thermal degradation .

- Anhydrous Conditions : Use molecular sieves or dried solvents (e.g., THF, DMF) to suppress hydrolysis of the carbonyl chloride.

- Catalytic Triethylamine : Optimize molar ratios (1.2–1.5 equivalents) to neutralize HCl without excess base interfering with chlorination .

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group on oxazole), δ 8.0–8.5 ppm (carbonyl chloride).

- ¹³C NMR : Carbonyl carbon at ~160–170 ppm.

- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch), ~600 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion peak at m/z 161.61 (C₅H₄ClNOS) .

Advanced : For resolving structural ambiguities (e.g., polymorphism), use X-ray crystallography. highlights the planar benzoxazole moiety with tetrahedral distortion at the phosphorus atom, validated via crystallographic data .

How to address discrepancies in reported melting points or reactivity?

Advanced

Discrepancies may arise from:

- Purity : Residual solvents (e.g., THF, DMF) lower observed melting points. Recrystallize in anhydrous hexane/ethyl acetate.

- Polymorphism : Thermal analysis (DSC) or variable-temperature XRD can identify polymorphic forms.

- Reactivity : Reactivity with nucleophiles (e.g., amines) varies due to steric hindrance from the methyl group. Kinetic studies under controlled pH (7–9) are recommended .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Storage : Amber glass bottles in dry environments (reacts violently with water) .

- Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., HCl liberated during hydrolysis).

Advanced : For large-scale reactions, implement:

- Incremental Reagent Addition : Prevents exothermic runaway.

- Scavengers : Add molecular sieves to absorb liberated HCl .

How is the compound’s reactivity utilized in derivatization for drug design?

Advanced

The carbonyl chloride group enables nucleophilic substitution with:

Q. Methodological Note :

- Amide Formation : React with amines (1.1 equiv.) in dichloromethane at 0°C.

- Esterification : Use pyridine as a base to trap HCl during alcohol reactions.

How to design structure-activity relationship (SAR) studies using this compound?

Q. Advanced

- Substituent Variation : Modify the methyl group on the oxazole ring to assess steric/electronic effects.

- Bioisosteric Replacement : Replace the oxazole with thiazole (see ) to compare activity.

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity with target proteins .

Case Study : Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate () showed enhanced anticancer activity compared to non-chlorinated analogs, highlighting the role of electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.